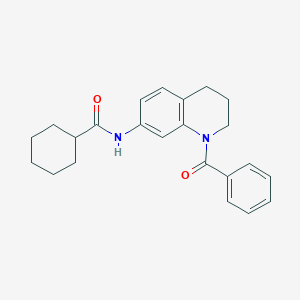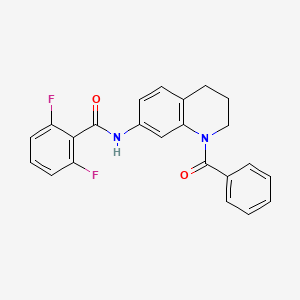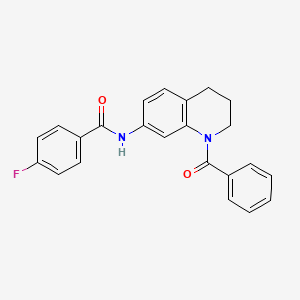
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide (N-BTHQ) is a novel compound with potential therapeutic applications. N-BTHQ is a small molecule that has been investigated for its anti-inflammatory, anti-microbial, and anti-cancer properties. N-BTHQ is a derivative of the quinoline family and is structurally similar to several other compounds. N-BTHQ has been studied for its potential to be used as a therapeutic agent for a variety of diseases.
Mecanismo De Acción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that mediate inflammation and other physiological processes. By inhibiting the activity of COX-2, this compound can reduce inflammation and other physiological processes. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have anti-oxidant and anti-apoptotic effects. This compound has also been shown to have anti-viral and anti-bacterial properties. In addition, this compound has been shown to have a protective effect against oxidative stress, which is a condition in which cells are damaged by reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide in laboratory experiments include its relatively low cost, its ease of synthesis, and its ability to be easily manipulated for various applications. This compound is also relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. This compound has been shown to be toxic to cells at high concentrations, and it can be difficult to accurately measure its concentration in a laboratory setting. In addition, this compound is not approved for use in humans, so experiments involving this compound must be conducted in a laboratory setting.
Direcciones Futuras
The potential therapeutic applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide are still being explored. Future research could focus on developing more effective and safer formulations of this compound for use in humans. In addition, further research could focus on exploring the potential of this compound to be used in combination with other drugs to treat a variety of diseases. Additionally, further research could focus on understanding the mechanism of action of this compound and its potential to be used as an anti-inflammatory agent. Finally, research could focus on developing novel methods of synthesis and delivery of this compound for use in laboratory experiments.
Métodos De Síntesis
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide can be synthesized from the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline-7-yl chloride, 2-oxo-2H-chromene-3-carboxylic acid, and sodium hydroxide. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is then quenched with an acid such as acetic acid or hydrochloric acid. The product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential to be used as a therapeutic agent for a variety of diseases. It has been studied for its anti-inflammatory, anti-microbial, and anti-cancer properties. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells. In addition, this compound has been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus and Escherichia coli. This compound has also been studied for its potential to be used in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c29-24(21-15-19-9-4-5-11-23(19)32-26(21)31)27-20-13-12-17-10-6-14-28(22(17)16-20)25(30)18-7-2-1-3-8-18/h1-5,7-9,11-13,15-16H,6,10,14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHODHPSGIAEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B6568854.png)
![N-(2-fluorophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6568858.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B6568863.png)
![7-chloro-2-[(2-fluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6568868.png)
![2-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568873.png)
![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6568883.png)







